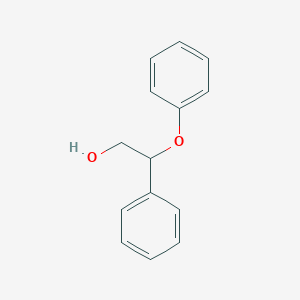

2-Phenoxy-2-phenylethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H14O2 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-phenoxy-2-phenylethanol |

InChI |

InChI=1S/C14H14O2/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1-10,14-15H,11H2 |

InChI Key |

NXTGLBMUSIXDDI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CO)OC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)OC2=CC=CC=C2 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving 2 Phenoxy 2 Phenylethanol and Analogues

Elucidation of Intramolecular Reaction Pathways (e.g., Hydrogen Transfer in 2-Phenoxy-1-phenylethanol)

Intramolecular hydrogen transfer is a key mechanistic step in the transformation of 2-phenoxy-1-phenylethanol (B2873073) and similar lignin (B12514952) model compounds. This process is central to the catalytic cleavage of the most common linkage in lignin, the β-O-4 ether bond, to produce valuable monomeric aromatic compounds.

In the presence of a suitable catalyst, such as a silica-supported palladium oxide (PdO@MCM-41), the reaction proceeds without the need for an external oxidant or reductant. rsc.org The mechanism involves the catalytic dehydrogenation (oxidation) of the benzylic hydroxyl group in 2-phenoxy-1-phenylethanol. rsc.org This initial step forms a ketone intermediate. Subsequently, an intramolecular hydrogen transfer occurs, leading to the cleavage of the Cβ-O bond and the formation of phenol (B47542) and acetophenone (B1666503). rsc.org The process is highly efficient, with studies showing high individual yields of phenol (up to 97%) at moderate temperatures in green solvents like ethanol (B145695) and water. rsc.org

The reaction pathway can be summarized as follows:

Dehydrogenation: The benzylic alcohol of 2-phenoxy-1-phenylethanol is oxidized to a ketone.

Intramolecular Hydrogen Transfer: A hydrogen atom is transferred from another part of the molecule to facilitate the cleavage of the ether bond.

Products Formation: The final products, phenol and acetophenone, are formed.

It has been noted that in some cases, further hydrogenation of acetophenone can occur, leading to the formation of 1-phenylethanol (B42297) as a side product. rsc.org

Analysis of Electrophilic and Nucleophilic Reaction Mechanisms

The reactivity of 2-phenoxy-2-phenylethanol and its analogues is characterized by both electrophilic and nucleophilic reaction mechanisms. The presence of phenyl and phenoxy groups, along with a hydroxyl group, provides multiple sites for chemical attack.

Nucleophilic Reactions: Nucleophilic addition is a fundamental reaction where a nucleophile attacks an electrophilic carbon. pearson.com In the context of related structures, the synthesis of 2-phenylethanol (B73330) can be achieved through the nucleophilic attack of a suitable Grignard reagent on formaldehyde (B43269). pearson.com Similarly, the hydroxyl group in this compound can act as a nucleophile.

Electrophilic Reactions: The aromatic rings in this compound are susceptible to electrophilic substitution. The alkoxy group (-OR) attached to the benzene (B151609) ring is an ortho, para-directing group, activating the ring towards electrophilic attack. ncert.nic.in

Vibrational analysis using IR and Raman spectroscopy has been employed to study the charge transfer effects and identify the electrophilic and nucleophilic sites within 2-phenylethanol and 2-phenoxyethanol (B1175444). researchgate.net These studies reveal how solvent interactions can influence the molecular conformations and the vibrational spectra of the donor and acceptor groups. researchgate.net

Catalytic Reaction Mechanism Studies

Catalysis plays a pivotal role in the transformation of this compound, particularly in oxidation and selective bond cleavage reactions.

Oxidation Mechanisms (e.g., Role of Radical Species like h+ as Oxidizing Agents)

The oxidation of 2-phenoxy-1-phenylethanol is a critical area of research, especially in the context of lignin depolymerization. Various catalytic systems have been developed to achieve efficient oxidation.

In other systems, such as those using laccase/mediator systems, both radical hydrogen atom transfer and electron transfer mechanisms have been proposed for the oxidation of non-phenolic substrates. researchgate.net For instance, the oxidation of 1-(3,4-dimethoxyphenyl)-2-phenoxyethanol (B3324363) with N-hydroxyphthalimide (NHPI) as a mediator is believed to proceed via a hydrogen atom transfer mechanism, yielding the corresponding α-ketone. researchgate.net

Control experiments and radical trapping studies have been instrumental in elucidating these mechanisms. researchgate.net For example, DMPO spin-trapping EPR spectroscopy has been used to detect radical intermediates during the oxidative amidation of 2-phenoxy-1-phenylethanol. researchgate.net

Role of Supported Transition Metal Catalysts in Selective Reactions

Supported transition metal catalysts are extensively used for the selective cleavage of ether bonds in 2-phenoxy-1-phenylethanol and other lignin model compounds. These catalysts offer high activity, selectivity, and stability.

Ruthenium-based catalysts , such as Ru/C, have been shown to be effective for the hydrogenolysis of the β-O-4 linkage. ncsu.edu These catalysts can operate under relatively mild conditions and achieve high conversion and selectivity. ncsu.edu

Nickel-based catalysts are also widely studied due to their cost-effectiveness. Ni/C catalysts have been used to investigate the depolymerization of lignin through a two-step mechanism involving predehydrogenation and subsequent ether bond cleavage. acs.org Bimetallic catalysts, such as Ni-Au and Ni-Ru supported on materials like SiO2-coated hypercrosslinked polystyrene, have demonstrated remarkable stability and high yields of monophenolic compounds from lignin hydrogenolysis. researchgate.net The synergy between the two metals often leads to improved catalytic performance. researchgate.netrsc.org For instance, Ni-Au nanoparticles have shown increased hydrogenolysis activity in the conversion of 2-phenoxy-1-phenylethanol. rsc.org

Palladium-based catalysts , like Pd/CeO2, have been used for the oxidative solvolysis of 2-phenoxy-1-phenylethanol in methanol (B129727) under an oxygen atmosphere, producing valuable aromatic monomers. mdpi.com

The general mechanism for the cleavage of the β-O-4 bond over these catalysts often involves the following steps:

Dehydrogenation of the Cα-OH group to form a ketone.

Hydrogenolysis of the Cβ-O ether bond.

The specific product distribution depends on the catalyst, support, and reaction conditions. For example, using a lanthanum-nickel bimetallic catalyst (NiLa/CNT), 2-phenoxy-1-phenylethanol can be converted to ethyl cyclohexane (B81311) and cyclohexanol. ncsu.edu

Rearrangement Studies in Phenylethyl Cations (e.g., Carbon-14 Tracers)

The study of rearrangements in phenylethyl cations provides fundamental insights into reaction mechanisms, particularly for S_N1-type reactions. Carbon-14 (¹⁴C) labeling is a powerful tool for tracing the fate of specific carbon atoms during these rearrangements.

When 2-phenylethanol-1-¹⁴C is treated with various halogenating agents like thionyl chloride, hydrobromic acid, or hydroiodic acid, the resulting 2-phenylethyl halides often show a rearrangement of the ¹⁴C label from the C-1 to the C-2 position. cdnsciencepub.comcdnsciencepub.comresearchgate.net This scrambling of the isotopic label is indicative of a reaction proceeding through a phenylethyl cation intermediate via an S_N1 mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.net

The extent of rearrangement can vary depending on the reaction conditions. For instance, the reaction of 2-phenylethanol-1-¹⁴C with thionyl chloride in pyridine (B92270) results in a product with no rearrangement, suggesting a different mechanism, possibly S_N2, under these conditions. cdnsciencepub.comcdnsciencepub.comresearchgate.net This observation is significant for synthetic tracer chemistry as it provides a method to prepare labeled compounds without isotopic scrambling. cdnsciencepub.comresearchgate.net

The degree of rearrangement has also been found to be greater with hydrobromic acid compared to hydroiodic acid, which is attributed to the higher protonating power of 48% hydrobromic acid. cdnsciencepub.com These studies highlight the complex nature of carbocation intermediates and their propensity for rearrangement, which can now be meticulously studied using isotopic tracers.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Phenoxy 2 Phenylethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹³C NMR spectrum of 2-Phenoxy-2-phenylethanol provides a distinct signal for each unique carbon atom in the molecule, offering direct evidence of its carbon skeleton. The chemical shifts (δ) are influenced by the local electronic environment, allowing for the assignment of each carbon to its specific position. For instance, carbons attached to electronegative oxygen atoms are deshielded and appear at a higher chemical shift (downfield), while aliphatic carbons appear further upfield.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on typical chemical shifts for similar functional groups and structures.

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-CH₂OH) | 60-70 | Aliphatic carbon attached to a hydroxyl group. |

| C2 (-CH(Ph)O-) | 75-85 | Benzylic carbon attached to two oxygen atoms (hydroxyl and ether). |

| C (ipso, O-Ph) | 155-160 | Aromatic carbon directly bonded to the ether oxygen. |

| C (ortho, O-Ph) | 115-120 | Aromatic carbons ortho to the ether linkage. |

| C (meta, O-Ph) | 128-130 | Aromatic carbons meta to the ether linkage. |

| C (para, O-Ph) | 120-125 | Aromatic carbon para to the ether linkage. |

| C (ipso, Ph) | 140-145 | Aromatic carbon of the second ring, attached to the chiral center. |

| C (ortho, Ph) | 125-128 | Aromatic carbons ortho to the chiral center. |

| C (meta, Ph) | 128-129 | Aromatic carbons meta to the chiral center. |

| C (para, Ph) | 127-129 | Aromatic carbon para to the chiral center. |

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers a unique "molecular fingerprint" that aids in structural elucidation. libretexts.orgmdpi.com

GC-MS combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry, making it an ideal method for identifying individual components in a mixture. scielo.br For a pure sample of this compound, GC provides the retention time, a characteristic property under specific chromatographic conditions, while the MS detector records the mass spectrum. nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M⁺) peak and several key fragment ions. The molecular ion peak for C₁₄H₁₄O₂ appears at an m/z of 214.26. nih.gov The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. A prominent peak is often observed at m/z 94, corresponding to a phenoxy radical cation [C₆H₅OH]⁺, and another significant peak can be seen at m/z 120. nih.gov The loss of the phenoxy group (C₆H₅O·) from the molecular ion leads to a fragment at m/z 121, [C₈H₉O]⁺.

Table 2: Key Mass Spectrometry Fragments for this compound Data sourced from NIST Mass Spectrometry Data Center. nih.gov

| m/z Value | Proposed Fragment Ion | Formula | Significance |

| 214 | [M]⁺ | [C₁₄H₁₄O₂]⁺ | Molecular Ion |

| 121 | [M - C₆H₅O]⁺ | [C₈H₉O]⁺ | Loss of the phenoxy group |

| 120 | Not specified | Not specified | Second highest peak observed |

| 94 | [C₆H₅OH]⁺ | [C₆H₆O]⁺ | Phenol (B47542) radical cation, top peak |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These vibrations are specific to the types of chemical bonds and functional groups present, providing crucial information for structural identification and conformational analysis. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.gov A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C-O stretching vibrations for the ether and alcohol groups are expected in the 1250-1000 cm⁻¹ region. Furthermore, C=C stretching vibrations within the aromatic rings give rise to signals in the 1600-1450 cm⁻¹ range. chegg.com

Table 3: Characteristic Infrared Absorption Bands for this compound This table represents typical IR frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Alcohol |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic |

| 1600, 1490 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether |

| ~1050 | C-O stretch | Alcohol |

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. nih.gov While IR is more sensitive to polar bonds, Raman is particularly effective for analyzing non-polar, symmetric bonds and skeletal vibrations. For this compound, a very intense Raman signal is expected around 1001 cm⁻¹, which corresponds to the symmetric ring-breathing mode of the aromatic rings. researchgate.net Other notable bands would include those for C-H bending and aromatic ring deformations. researchgate.netucl.ac.uk Computational studies on the related molecule 2-phenoxyethanol (B1175444) show that intense Raman bands at 750 and 688 cm⁻¹ can be assigned to C-H ring wagging modes. researchgate.net The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework. researchgate.net

Table 4: Expected Raman Shifts for this compound Data based on analysis of similar compounds like 2-phenoxyethanol. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1001 | Ring Breathing | Aromatic Ring |

| ~1285 | CH₂ twist, C-H bend | Aliphatic, Aromatic |

| ~1612 | C-H bend, Ring deformation | Aromatic Ring |

| ~750, ~688 | C-H wagging | Aromatic Ring |

Vibrational Mode Assignments and Quantum Chemical Calculations

The vibrational characteristics of this compound have been rigorously investigated through a synergistic approach combining experimental spectroscopic techniques and sophisticated quantum chemical calculations. Theoretical computations, particularly using Density Functional Theory (DFT) at the B3LYP/6-311G** level, have been instrumental in understanding the molecule's structural stability and assigning its vibrational normal modes. nih.govresearchgate.net

These quantum chemical models calculate the vibrational frequencies of the molecule in its most stable, lowest-energy conformation. The resulting theoretical frequencies provide a foundational basis for making tentative yet reliable assignments to the experimental data obtained from Raman and infrared spectroscopy. nih.gov This comparative method allows for a detailed correlation between observed spectral peaks and specific molecular motions, such as C-H ring wagging modes and characteristic aromatic ring bands. The computational results are crucial for interpreting complex spectral regions where peaks may overlap or are of low intensity.

Below is a table representing typical vibrational assignments for phenoxyethanol (B1677644) derivatives based on computational and experimental data.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| ~1612 | Correlated | C-H (ring) bends, Aromatic ring deformation |

| ~1285 | Correlated | CH₂ twisting, C-H (ring) bends |

| ~1001 | Correlated | Aromatic ring breathing mode |

| ~750 | Correlated | C-H ring wagging modes |

| ~688 | Correlated | C-H ring wagging modes |

Note: The data are representative of assignments for phenoxyethanol compounds as detailed in spectroscopic studies.

Conformational Analysis using Spectroscopic Data

Spectroscopic analysis, supported by theoretical energy calculations, reveals that this compound is a flexible molecule that adopts specific three-dimensional arrangements to achieve maximum stability.

Computational studies exploring the structural stability of this compound have been performed at multiple levels of theory, including DFT-B3LYP/6-311G**, MP2, and MP4(SDQ). nih.govresearchgate.net These calculations consistently predict that the molecule predominantly exists in non-planar gauche conformations. nih.govresearchgate.netresearchgate.net The most stable predicted structure is a specific gauche form designated as Ggg1. researchgate.net In contrast, planar trans conformations, which might be expected to have minimal steric hindrance, are calculated to be significantly higher in energy than the stable gauche structures. nih.gov This indicates that other stabilizing forces override steric effects.

The preference for a gauche conformation in this compound is primarily attributed to stabilizing intramolecular forces. nih.govacs.org The lowest energy Ggg1 structure is shown to be strongly stabilized by dipolar interactions, specifically between the hydrogen atom of the hydroxyl group (-OH) and the oxygen atom of the phenoxy group. nih.govresearchgate.net These dipolar interactions are considered to play a more significant role in the molecule's stability than steric repulsion. nih.gov

Further investigations using a combination of infrared spectroscopy and molecular modeling confirm that this compound preferentially adopts conformations that are intramolecularly hydrogen-bonded. acs.orgacs.orgnist.gov The stability of these conformations arises from a delicate balance of internal energetics. Electrostatic interactions are the driving force favoring the formation of intramolecular hydrogen bonds. acs.orgnist.gov However, this is counteracted by the dihedral energy (strain associated with bond rotations) and entropic factors, which tend to favor more extended, non-bonded conformers. acs.orgnist.gov In this compound, the electrostatic stabilization afforded by the hydrogen bond is sufficient to make the compact, gauche structure the most populated conformational state.

Computational Chemistry and Theoretical Modeling of 2 Phenoxy 2 Phenylethanol

Quantum Chemical Calculations for Structural Stability and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of a molecule and quantifying its energy. These methods solve the Schrödinger equation, albeit with approximations, to map out a molecule's potential energy surface. The stability of isomers and conformers is assessed by comparing their relative energies, with lower energies indicating greater stability.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. The B3LYP functional, a hybrid method that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used for these types of calculations.

Studies on the related molecules 2-phenylethanol (B73330) and 2-phenoxyethanol (B1175444) using DFT at the B3LYP/6-311G** level of theory have been performed to investigate their structural stability. researchgate.netnih.gov These calculations predict that both of these related alcohols predominantly exist in non-planar gauche conformations rather than the planar trans form. researchgate.netnih.gov For 2-phenoxyethanol, the most stable gauche structure (Ggg1) is significantly stabilized by dipolar interactions between the hydroxyl hydrogen atom and the phenoxy oxygen atom. researchgate.netnih.gov In contrast, for 2-phenylethanol, the stabilization of its lowest energy gauche conformer (Gg1) is attributed to an interaction between the hydroxyl hydrogen and the π-electrons of the phenyl ring. researchgate.netnih.gov These findings suggest that for 2-Phenoxy-2-phenylethanol, a complex interplay of similar intramolecular forces, including hydrogen bonding and π-interactions, would likely govern its structural preferences.

Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that provides a higher level of accuracy by more explicitly including electron correlation—the interactions between electrons. escholarship.org MP2 (second-order) and MP4 (fourth-order) are common levels of this theory. escholarship.orgnist.gov MP2 calculations are often used to refine geometries and relative energies obtained from DFT. nist.gov MP4, while more computationally intensive, offers even greater accuracy. nist.gov

For the isomers 2-phenylethanol and 2-phenoxyethanol, structural stability has been investigated at the MP2 and MP4(SDQ) levels of theory. researchgate.netnih.gov These higher-level calculations corroborated the DFT findings, confirming that non-planar gauche conformations are the most stable for these molecules. researchgate.netnih.gov The application of MP theory is crucial for validating the results from DFT and providing more reliable energy values, especially for systems where weak intramolecular interactions play a key role. nist.gov

Table 1: Comparison of Predicted Stable Conformations for Related Isomers This table illustrates the type of data obtained from DFT and MP2 calculations for molecules structurally related to this compound.

| Compound | Method | Most Stable Conformation | Key Stabilizing Interaction |

| 2-Phenoxyethanol | DFT (B3LYP), MP2, MP4 | Gauche (Ggg1) | Dipolar interaction (hydroxyl H to phenoxy O) researchgate.netnih.gov |

| 2-Phenylethanol | DFT (B3LYP), MP2, MP4 | Gauche (Gg1) | Intramolecular OH/π interaction researchgate.netnih.gov |

Conformational Landscape Exploration and Energy Minima Identification

Flexible molecules like this compound can exist in multiple spatial arrangements, or conformations, which arise from rotation around single bonds. Exploring the conformational landscape involves systematically mapping the potential energy surface to identify all stable conformers, which correspond to energy minima.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments. The calculation of vibrational frequencies (corresponding to infrared and Raman spectra) is a standard output of geometry optimization calculations. After a stable conformation (an energy minimum) is located, frequency calculations confirm it is a true minimum (no imaginary frequencies) and provide the wavenumbers and intensities of its vibrational modes.

For 2-phenylethanol and 2-phenoxyethanol, vibrational frequencies for their lowest energy gauche structures have been computed at the B3LYP level. researchgate.netnih.gov These theoretical spectra allowed for tentative assignments of the normal modes observed in experimental IR and Raman spectra. researchgate.net For example, characteristic intense bands in the Raman spectra of 2-phenoxyethanol at 996 and 1,006 cm⁻¹ have been assigned to the ring breathing modes. researchgate.net Similar calculations for the identified stable conformers of this compound would be essential for interpreting its experimental vibrational spectra and confirming its conformational preferences.

Molecular Descriptors and Predictive Modeling for Phenoxy-Phenylethanol Isomers (e.g., TPSA, LogP)

Molecular descriptors are numerical values that encode chemical information and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models predict the biological activity or physicochemical properties of molecules.

Topological Polar Surface Area (TPSA) is the surface sum over all polar atoms (usually oxygens and nitrogens, along with their attached hydrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP (the logarithm of the octanol-water partition coefficient) is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical parameter in medicinal chemistry, influencing solubility, absorption, and distribution.

For this compound, these descriptors have been computationally predicted.

Table 2: Computed Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | PubChem nih.gov |

| Molecular Weight | 214.26 g/mol | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 29.5 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

These descriptors for this compound and its isomers can be used in predictive models to estimate their behavior in biological and chemical systems without the need for experimental testing.

Analytical Method Development and Validation for 2 Phenoxy 2 Phenylethanol Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of 2-Phenoxy-2-phenylethanol from complex mixtures. Both gas and liquid chromatography offer powerful solutions for its determination.

Gas chromatography is well-suited for the analysis of semi-volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), it provides excellent quantitative data. For definitive identification, Mass Spectrometry (MS) is the detector of choice, providing structural information that confirms the analyte's identity.

While specific GC methods for this compound are not extensively detailed in the literature, methods for closely related isomers, such as 2-phenoxy-1-phenylethanol (B2873073), provide a strong basis for method development. For instance, the analysis of 2-phenoxy-1-phenylethanol, a metabolite of 2-phenoxy-1-phenylethanone, has been achieved using GC-MS. tandfonline.com The conditions used in such an analysis can be adapted for this compound.

A typical GC-MS analysis would involve a capillary column, such as an HP-5MS, and a temperature program designed to elute the compound effectively. tandfonline.com Quantitative analysis can be performed using an internal standard method to ensure accuracy. rsc.org

Table 1: Example GC-MS Parameters for the Analysis of a Related Isomer (2-phenoxy-1-phenylethanol)

| Parameter | Value/Description | Source |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | tandfonline.com |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) | tandfonline.com |

| Injector | Split/Splitless | tandfonline.com |

| Injector Temp. | 270°C | tandfonline.com |

| Oven Program | Initial 60°C (hold 3 min), ramp 10°C/min to 280°C (hold 10 min) | tandfonline.com |

| Detector | Mass Spectrometer | tandfonline.com |

| Detector Temp. | 280°C | tandfonline.com |

In forensic analysis, GC/MS has been used for the quantification of 2-phenoxyethanol (B1175444) in ink, where validation showed the method to be linear, precise, accurate, and robust. researchgate.net Similar validation would be required for methods developed for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For this compound, which possesses a chromophore (the phenyl rings), UV detection is a straightforward and effective detection method.

Reversed-phase HPLC (RP-HPLC) is the most common mode for separating moderately polar to non-polar compounds. A C8 or C18 stationary phase is typically employed. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), often with a pH modifier like formic or phosphoric acid to ensure peak shape and reproducibility. ijpsonline.comnih.govsielc.com

Validated HPLC methods have been developed for the simultaneous determination of the related compound 2-phenoxyethanol along with other preservatives in pharmaceutical and cosmetic products. ijpsonline.comnih.govijpsonline.comnih.gov These methods often use a C8 or C18 column with isocratic or gradient elution and UV detection at a wavelength where the analytes show significant absorbance, such as 258 nm or 270 nm. ijpsonline.comnih.govdcvmn.org

Table 2: Typical RP-HPLC Parameters for Analysis of Related Phenyl Ether Alcohols

| Parameter | Value/Description | Source |

| Instrument | High-Performance Liquid Chromatograph with UV Detector | ijpsonline.comnih.gov |

| Column | Lichrosorb C8 (150 x 4.6 mm, 5 µm) or Symmetry C18 (150 x 4.6 mm, 5 µm) | ijpsonline.comdcvmn.org |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) or Acetonitrile:Water (55:45, v/v) | ijpsonline.comdcvmn.org |

| Flow Rate | 1.0 mL/min | ijpsonline.comdcvmn.org |

| Detection | UV at 258 nm or 270 nm | ijpsonline.comnih.govdcvmn.org |

| Temperature | Ambient or controlled (e.g., 35°C) | nih.gov |

| Injection Vol. | 10-20 µL | nih.govdcvmn.org |

Extraction and Concentration Procedures in Analytical Protocols

Prior to chromatographic analysis, this compound often needs to be extracted from a sample matrix and concentrated to a level suitable for detection. The choice of extraction technique depends on the nature of the sample matrix (e.g., biological fluid, environmental sample, chemical reaction mixture).

Solid-Phase Extraction (SPE) is a common technique for cleaning up complex samples. For the analysis of the related compound 2-phenoxy-1-phenylethanol from cell culture media, an SPE method has been successfully applied, demonstrating a recovery of over 80%. tandfonline.com This involves passing the sample through a sorbent bed that retains the analyte, which is then eluted with a small volume of a strong solvent.

Liquid-Liquid Extraction (LLE) is a classic method used to separate compounds based on their differential solubilities in two immiscible liquids. For the related compound 2-phenylethanol (B73330) in aqueous matrices like wine distillates, LLE with a solvent such as dichloromethane (B109758) has been employed. oeno-one.euoeno-one.eu This technique is effective but can be labor-intensive and use significant volumes of organic solvents. oeno-one.eu

Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and uses minimal solvent. analchemres.org In a method developed for 2-phenylethanol, a mixture of an extraction solvent (e.g., carbon tetrachloride) and a disperser solvent (e.g., ethanol) is rapidly injected into the aqueous sample, forming a cloudy solution. analchemres.organalchemres.org After centrifugation, a small sedimented phase containing the concentrated analyte is collected for analysis. analchemres.org

Derivatization Strategies for Enhanced Analytical Detection (e.g., Pre-column Derivatization)

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a given analytical method. greyhoundchrom.com For this compound, derivatization of its hydroxyl group can be employed to enhance detection sensitivity or improve chromatographic behavior. libretexts.orgresearchgate.net

For HPLC Analysis: While the native UV absorbance of this compound may be sufficient for many applications, derivatization can be used to introduce a highly absorbing chromophore or a fluorophore, significantly lowering detection limits. libretexts.org This is particularly useful for trace-level analysis. Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the HPLC system. libretexts.orgacademicjournals.org Reagents commonly used for hydroxyl groups include:

Acyl Chlorides and Anhydrides: These react with alcohols to form esters that may have enhanced UV absorbance. researchgate.net

Isocyanates: These form carbamates with alcohols, often introducing a strongly UV-absorbing moiety. researchgate.net

Fluorescent Tags: Reagents like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) can be used to create highly fluorescent derivatives, allowing for extremely sensitive detection by fluorescence detectors.

For GC Analysis: Derivatization can be used to increase the volatility and thermal stability of the analyte, as well as to improve peak shape. For phenols and alcohols, common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, making the molecule more volatile and less polar.

Acylation: Similar to HPLC, acylation can be used to form less polar esters.

Alkylation: For phenolic hydroxyl groups, derivatization with reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) can be used to form ethers, which are amenable to analysis by GC with FID or Electron Capture Detection (ECD), respectively. epa.gov

Method Validation in Academic Research (e.g., Linearity, Precision, Recovery, Limits of Detection/Quantitation)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical component of any quantitative analytical study. For this compound analysis, validation would involve assessing several key parameters according to guidelines such as those from the International Council for Harmonisation (ICH). dcvmn.orgresearchgate.net

Linearity and Range: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards and performing a linear regression analysis of the response versus concentration. A correlation coefficient (r²) close to 1.000 is desired. nih.govijpsonline.comdcvmn.org

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. nih.govijpsonline.com

Intermediate Precision (Inter-day precision): Assesses variations within a laboratory, such as on different days, with different analysts, or on different equipment. nih.govijpsonline.com

Accuracy (Recovery): This determines the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered by the method is calculated. dcvmn.organalchemres.organalchemres.org

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijpsonline.comdcvmn.org

Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijpsonline.comdcvmn.org

Table 3: Example Method Validation Parameters from Studies on Related Compounds

| Parameter | Analyte | Method | Finding | Source |

| Linearity (r²) | 2-Phenoxyethanol | HPLC-UV | > 0.999 | ijpsonline.comdcvmn.org |

| Linearity (Range) | 2-Phenylethanol | GC-FID | 1.0 - 300.0 mg/L | analchemres.organalchemres.org |

| Precision (%RSD) | 2-Phenoxyethanol | HPLC-UV | Intra- and Inter-day < 1% | ijpsonline.comdcvmn.org |

| Recovery (%) | 2-Phenylethanol | DLLME-GC-FID | 93.7 - 97.2% | analchemres.organalchemres.org |

| Recovery (%) | 2-Phenoxyethanol | HPLC-UV | 96.5 - 100.6% | dcvmn.org |

| LOD | 2-Phenoxyethanol | HPLC-UV | 0.094 mg/mL | nih.gov |

| LOQ | 2-Phenoxyethanol | HPLC-UV | 0.15 mg/mL | nih.gov |

| LOD | 2-Phenylethanol | GC-FID | 0.1 mg/L | analchemres.organalchemres.org |

Environmental Chemical Research and Degradation of Phenoxy Phenylethanol Structures

Oxidative Degradation Mechanisms of Lignin (B12514952) Model Compounds (e.g., Photocatalytic Approaches)

The oxidative degradation of lignin model compounds is a key area of research for lignin valorization. Photocatalysis, in particular, has emerged as a promising sustainable method because it can operate under mild conditions, using light to drive chemical reactions.

The fundamental mechanism of photocatalysis, often employing semiconductor catalysts like titanium dioxide (TiO2), involves the generation of electron-hole pairs upon light irradiation. These charge carriers migrate to the catalyst surface and react with adsorbed molecules like water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). nih.govresearchgate.net These potent oxidizing agents can attack the complex structure of lignin model compounds, leading to the cleavage of specific bonds. nih.gov

Research has focused on breaking the robust β-O-4 ether linkage, which is crucial for depolymerizing lignin. Studies using TiO2 have demonstrated the successful conversion of lignin model dimers, revealing pathways for cleaving both β-O-4 and β-5 linkages. acs.org In one study, the photocatalytic degradation of a complex hexameric lignin model containing β-O-4, β-5, and 5-5' biphenyl (B1667301) linkages was investigated. The results showed that while the β-O-4 and β-5 bonds were cleaved, the 5-5' linkage remained intact, highlighting the selectivity of this approach. acs.org

Different photocatalytic systems have been developed to enhance efficiency and utilize visible light. For instance, a cadmium sulfide/titanium dioxide (CdS/TiO2) composite catalyst has been shown to effectively degrade both monomeric and dimeric lignin model compounds under visible light irradiation in a weak alkaline solution. ncsu.edu The degradation process involves the cleavage of the Cβ-O bond and the oxidation of the α-carbon or β-carbon. ncsu.edu The role of hydroxyl radicals is central to the catalyzed reaction, which involves both the degradation of phenolate (B1203915) groups through electron transfer and the hydroxylation of the aromatic structures. nih.gov

Assessment of Degradation Pathways of Aromatic Alcohols in Chemical Systems

The degradation of phenoxy-phenylethanol structures can proceed through several distinct pathways depending on the catalytic system and reaction conditions. These pathways are primarily centered on the cleavage of the C-O ether bond and the transformation of the alcohol group.

Photocatalytic Oxidative Cleavage: In photocatalytic systems, the degradation of 2-phenoxy-1-phenylethanol (B2873073) often leads to the cleavage of the β-O-4 ether bond. A study utilizing a Cd-MOF/S/Ni–NiO composite material found that without a cocatalyst, the primary degradation products were phenol (B47542) and acetophenone (B1666503). rsc.org This indicates a pathway where the ether bond is broken. The addition of Ni-NiO to the system altered the selectivity, significantly increasing the yield of 2-phenoxy-1-phenylethanone, a product of selective alcohol oxidation, while still producing phenol and acetophenone from ether bond cleavage. rsc.org The proposed mechanism suggests that photogenerated holes (h+) are the main oxidizing species responsible for the initial reaction. rsc.org

Catalytic Cleavage over Zeolites and Metal Catalysts: Zeolite catalysts, with their defined pore structures and acidic sites, are effective in breaking the ether bond of 2-phenoxy-1-phenylethanol. researchgate.net The reaction over catalysts like Pd/CeO2 can also result in the oxidative cleavage of both C-O and C-C bonds, yielding products such as phenol and acetophenone. nbinno.commdpi.com

Different product distributions can be achieved by varying the catalyst and conditions. With a Co-Zn-beta catalyst, the degradation of 2-phenoxy-1-phenylethanol was found to be temperature-dependent. rsc.org At temperatures between 160–200 °C, rearrangement was the dominant reaction. However, at a higher temperature of 220 °C, the cleavage of the ether bond became more competitive, leading to the formation of phenol and 2-phenylethanol (B73330). rsc.org

Radical-Induced Decomposition: Degradation can also be initiated through radical pathways. The process can involve the formation of ketyl radicals, which undergo rapid cleavage at the β-O-4 bond. researchgate.net This cleavage results in a phenoxy radical and an acetophenone enol. The enol subsequently tautomerizes to the more stable ketone form (acetophenone), while the phenoxy radical can abstract a hydrogen atom to form phenol. researchgate.net

| Catalyst System | Conversion of 2-Phenoxy-1-phenylethanol (%) | Phenol Yield (%) | Acetophenone Yield (%) | 2-Phenoxy-1-phenylethanone Yield (%) |

|---|---|---|---|---|

| Cd-MOF/S | ~100% | - | - | 2.6% |

| Cd-MOF/S/Ni-NiO | ~100% | 30% | 32% | 62% |

Sustainable Chemical Applications through Catalytic Conversion of Biomass-Derived Models

The catalytic conversion of lignin-derived model compounds like 2-phenoxy-1-phenylethanol into high-value chemicals is a cornerstone of creating a sustainable, bio-based economy. This process, often referred to as "valorization" or "upgrading," aims to transform components of biomass into platform chemicals and biofuels. researchgate.net

Production of Aromatic Chemicals: Zeolite catalysts have demonstrated significant potential in converting 2-phenoxy-1-phenylethanol into valuable aromatic compounds. Catalysts such as HBEA (Beta zeolite) and HY (Faujasite zeolite) show excellent activity in breaking the ether bond. researchgate.netresearchgate.net The reaction primarily yields phenol and styrene, which are important industrial chemicals used in the production of polymers, resins, and other materials.

| Catalyst | Conversion (%) | Phenol Selectivity (%) | Styrene Selectivity (%) |

|---|---|---|---|

| HZSM-5 | 23.5 | 1.8 | 0.0 |

| HBEA | 99.9 | 40.1 | 35.5 |

| HY | 99.9 | 42.7 | 33.1 |

Biofuel Production via Hydrodeoxygenation (HDO): Hydrodeoxygenation is a crucial process for converting biomass-derived compounds into hydrocarbon fuels. Using a Ni/BEA zeolite catalyst, model phenolic compounds can be converted into (alkyl)cycloalkanes. researchgate.net The conversion of a surrogate mixture of compounds, including 2-phenoxy-1-phenylethanol, achieved yields of up to 72% for C6-C9 cycloalkanes, which are suitable for use as transportation fuels. researchgate.net

Coupled Chemical Production and Hydrogen Generation: A highly innovative and sustainable application involves coupling the oxidation of lignin model compounds with the production of hydrogen (H2) fuel from water splitting. A dual-optimized system using a Cd-MOF/S/Ni–NiO catalyst was shown to perform highly selective oxidation of 2-phenoxy-1-phenylethanol while simultaneously producing hydrogen. rsc.org The addition of the Ni-NiO cocatalyst not only improved the yield of the oxidized chemical product but also increased the hydrogen production rate by more than tenfold. rsc.org This approach exemplifies a circular economy concept, where the upgrading of biomass is directly linked to the generation of clean energy.

| Catalyst System | 2-Phenoxy-1-phenylethanone Yield (%) | H2 Production Rate (μmol g⁻¹ h⁻¹) |

|---|---|---|

| Cd-MOF/S | 2.6% | 102 |

| Cd-MOF/S/Ni-NiO | 62% | 1058 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.